molecular formula C22H20N2S B5776179 N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide

N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide

Cat. No. B5776179
M. Wt: 344.5 g/mol
InChI Key: HJYQRRNFBRSSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as NPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways in cells. For example, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have various biochemical and physiological effects in cells and animals. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and viruses. In addition, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is that it is relatively easy to synthesize in the laboratory. It also exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying various cellular processes, such as DNA replication and repair. Finally, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide may also have applications in the field of materials science, due to its unique chemical structure.

Synthesis Methods

N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized through a multistep process involving the reaction of 2-aminonicotinic acid with naphthalene-1-carbonyl chloride and phenyl isothiocyanate. The resulting product is then subjected to further reactions, including catalytic hydrogenation and acid-catalyzed cyclization, to yield N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide.

Scientific Research Applications

N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, antifungal, and antiviral activities, among others. N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been studied for its potential as a neuroprotective agent and as an inhibitor of nitric oxide production.

properties

IUPAC Name

N-naphthalen-1-yl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2S/c25-22(23-21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-18(14-16-24)17-7-2-1-3-8-17/h1-13H,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQRRNFBRSSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=S)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-naphthalen-1-yl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide

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